Ethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate
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Overview
Description
Ethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate is a complex organic compound with the molecular formula C17H13BrN2O3. It is a member of the pyrrolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrole Ring: This involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.
Addition of Propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular Cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyridazine compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Ethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of Ethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, including:
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate: Similar structure but with a nitro group instead of a bromo group.
Ethyl 7-(4-bromobenzoyl)-3-(2-thienyl)pyrrolo(1,2-C)pyrimidine-5-carboxylate: Similar structure but with a thienyl group.
Uniqueness
Ethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
853331-66-5 |
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Molecular Formula |
C17H13BrN2O3 |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
ethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate |
InChI |
InChI=1S/C17H13BrN2O3/c1-2-23-17(22)13-10-15(20-14(13)4-3-9-19-20)16(21)11-5-7-12(18)8-6-11/h3-10H,2H2,1H3 |
InChI Key |
WUIKUPZAXAMPPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=NN2C(=C1)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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